molecular formula C14H16BrN3O3 B3848394 N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide

N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide

Cat. No. B3848394
M. Wt: 354.20 g/mol
InChI Key: YXFQZIZETNXOLZ-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide, also known as BMH, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMH is a hydrazone derivative that has been synthesized through a simple and efficient method, making it an attractive candidate for research purposes.

Mechanism of Action

The mechanism of action of N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects
N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide inhibits the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has several advantages for lab experiments, including its simple and efficient synthesis method, high yields and purity, and potential applications in various fields. However, N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide also has limitations, including its limited solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments involving N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide.

Future Directions

There are several future directions for the research of N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide, including its potential applications in drug discovery, material science, and catalysis. In drug discovery, N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide could be further investigated as a potential anticancer agent, as well as for its potential use in the treatment of other diseases. In material science, N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide could be investigated for its potential use in the development of new materials with unique properties. In catalysis, N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide could be further investigated as a potential catalyst for the synthesis of various organic compounds.
Conclusion
In conclusion, N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been synthesized through a simple and efficient method, and has been extensively studied for its potential applications in medicinal chemistry, material science, and catalysis. N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been shown to have various biochemical and physiological effects on the body, and has several advantages and limitations for lab experiments. There are several future directions for the research of N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide, which could lead to the development of new drugs, materials, and catalysts.

Scientific Research Applications

N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In catalysis, N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been investigated as a potential catalyst for the synthesis of various organic compounds.

properties

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O3/c1-21-12-5-4-11(15)8-10(12)9-16-17-13(19)14(20)18-6-2-3-7-18/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFQZIZETNXOLZ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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